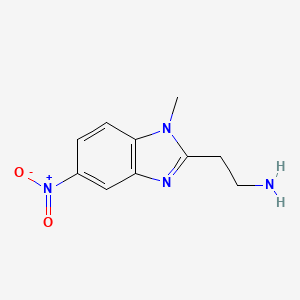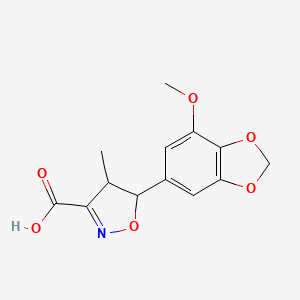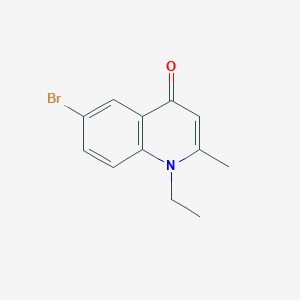![molecular formula C13H23N3O3S B15000709 Tert-butyl {2-methyl-1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]butyl}carbamate](/img/structure/B15000709.png)
Tert-butyl {2-methyl-1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]butyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL {2-METHYL-1-[5-(METHYLTHIO)-1,3,4-OXADIAZOL-2-YL]BUTYL}CARBAMATE is a complex organic compound with a unique structure that includes a tert-butyl carbamate group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL {2-METHYL-1-[5-(METHYLTHIO)-1,3,4-OXADIAZOL-2-YL]BUTYL}CARBAMATE typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The tert-butyl carbamate group is then introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL {2-METHYL-1-[5-(METHYLTHIO)-1,3,4-OXADIAZOL-2-YL]BUTYL}CARBAMATE undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
TERT-BUTYL {2-METHYL-1-[5-(METHYLTHIO)-1,3,4-OXADIAZOL-2-YL]BUTYL}CARBAMATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of TERT-BUTYL {2-METHYL-1-[5-(METHYLTHIO)-1,3,4-OXADIAZOL-2-YL]BUTYL}CARBAMATE involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The methylthio group may also play a role in modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- TERT-BUTYL {2-METHYL-1-[5-(METHYLTHIO)-1,3,4-OXADIAZOL-2-YL]ETHYL}CARBAMATE
- TERT-BUTYL {2-METHYL-1-[5-(METHYLTHIO)-1,3,4-OXADIAZOL-2-YL]PROPYL}CARBAMATE
- TERT-BUTYL {2-METHYL-1-[5-(METHYLTHIO)-1,3,4-OXADIAZOL-2-YL]PENTYL}CARBAMATE
Uniqueness
TERT-BUTYL {2-METHYL-1-[5-(METHYLTHIO)-1,3,4-OXADIAZOL-2-YL]BUTYL}CARBAMATE is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the oxadiazole ring and the tert-butyl carbamate group provides it with distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C13H23N3O3S |
|---|---|
Molecular Weight |
301.41 g/mol |
IUPAC Name |
tert-butyl N-[2-methyl-1-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)butyl]carbamate |
InChI |
InChI=1S/C13H23N3O3S/c1-7-8(2)9(10-15-16-12(18-10)20-6)14-11(17)19-13(3,4)5/h8-9H,7H2,1-6H3,(H,14,17) |
InChI Key |
ZQSGJTCCWCBTLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C1=NN=C(O1)SC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(allylamino)-8-amino-3-cyano-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide](/img/structure/B15000630.png)
![4-methoxy-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B15000631.png)

![4-cyclohexyl-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B15000643.png)

![N',N'-diethyl-N-(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)ethane-1,2-diamine](/img/structure/B15000654.png)

![4-methyl-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B15000666.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B15000671.png)
![4-{[3-(5-Phenylfuran-2-yl)propanoyl]amino}benzoic acid](/img/structure/B15000678.png)
![2-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15000682.png)
![3-(1,3-Benzodioxol-5-yl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B15000711.png)
![4-[Cyano(phenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B15000712.png)
![2-(2,4-dimethoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B15000719.png)
